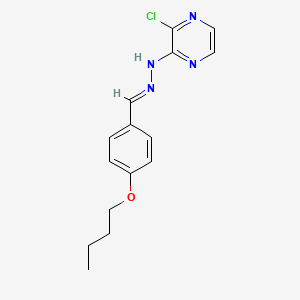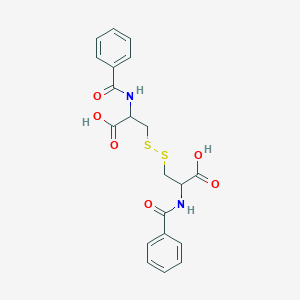![molecular formula C17H19NO5S B5693704 methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)
methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNSG and is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of MNSG is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In cancer cells, MNSG has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In fungi and bacteria, MNSG has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
MNSG has been shown to have a range of biochemical and physiological effects, depending on the target organism and the specific application. In cancer cells, MNSG has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In fungi and bacteria, MNSG has been shown to inhibit cell growth and division, leading to cell death. In plants, MNSG has been shown to inhibit the growth of certain plant species by interfering with the synthesis of cell wall components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MNSG in lab experiments is its versatility and potential for multiple applications. MNSG has been shown to have activity against a range of organisms, making it a useful tool for studying different biological processes. However, one limitation of using MNSG is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on MNSG. One area of interest is the development of novel materials using MNSG as a building block. Another area of interest is the development of MNSG-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of MNSG and its potential applications in medicinal chemistry.
Métodos De Síntesis
MNSG can be synthesized using a few different methods, including the reaction of benzylamine with 4-methoxybenzenesulfonyl chloride followed by the addition of glycine. Another method involves the reaction of benzylamine with 4-methoxybenzenesulfonyl isocyanate followed by the addition of glycine.
Aplicaciones Científicas De Investigación
MNSG has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MNSG has been shown to have anticancer, antifungal, and antibacterial properties. In materials science, MNSG has been used as a building block for the synthesis of novel materials with potential applications in electronics and optics. In agriculture, MNSG has been proposed as a potential herbicide due to its ability to inhibit the growth of certain plant species.
Propiedades
IUPAC Name |
methyl 2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-15-8-10-16(11-9-15)24(20,21)18(13-17(19)23-2)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJULWUPMNVMRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)


![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)

![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)


![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)

